molecular formula C20H16F3N3O3S B2874801 N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE CAS No. 690245-34-2

N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE

货号: B2874801
CAS 编号: 690245-34-2
分子量: 435.42
InChI 键: HHTXFZBDKUSLFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Pyridin-4-yl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide (CAS 690245-34-2) is a synthetic small molecule with a molecular weight of 435.42 g/mol and a molecular formula of C20H16F3N3O3S . This compound is a benzamide derivative featuring a pyridin-4-yl group and a methylene linker to a 3-(trifluoromethyl)benzenesulfonamido moiety, integrating two privileged structures in medicinal chemistry into a single molecule . The integration of the sulfonamide group is of significant research interest, as this pharmacophore is commonly found in compounds that act as potent inhibitors of enzymes like carbonic anhydrases . Sulfonamide-based inhibitors can be designed to selectively target specific CA isoforms, such as the tumor-associated CA IX and XII, which are overexpressed in hypoxic solid tumors and are involved in pH regulation and tumor cell survival . The presence of the rigid benzamide core and the lipophilic trifluoromethyl group can enhance the molecule's ability to interact with hydrophobic enzyme pockets, potentially leading to high binding affinity and selectivity . Compounds with pyridine and sulfonamide motifs have demonstrated a wide range of pharmacological activities in research, including antitumor, antibacterial, and antifungal properties, making this hybrid molecule a valuable scaffold for investigating new therapeutic agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, researchers should consult the safety data sheet (SDS) for safe laboratory practices.

属性

IUPAC Name

N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXFZBDKUSLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Structural Analysis and Retrosynthetic Planning

The target compound features a benzamide core linked to a pyridin-4-yl group and a 3-(trifluoromethyl)benzenesulfonamido-methyl substituent. Retrosynthetic decomposition suggests three key intermediates:

  • 4-(Aminomethyl)benzoic acid (for the benzamide backbone).
  • 3-(Trifluoromethyl)benzenesulfonyl chloride (for sulfonamide installation).
  • Pyridin-4-amine (for the terminal amide group).

Critical challenges include regioselective sulfonamidation and avoiding side reactions during amide coupling.

Synthesis of 4-(Aminomethyl)benzoic Acid

Gabriel Synthesis Pathway

4-(Bromomethyl)benzoic acid is treated with phthalimide potassium salt in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(phthalimidomethyl)benzoic acid. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, achieving 85% purity after recrystallization.

Reductive Amination Alternative

4-Formylbenzoic acid reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, providing 4-(aminomethyl)benzoic acid in 78% yield. This method avoids halogenated intermediates but requires strict pH control.

Sulfonamide Formation with 3-(Trifluoromethyl)benzenesulfonyl Chloride

Reaction Conditions

4-(Aminomethyl)benzoic acid (1.0 equiv) and 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) are combined in dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 6 hours. The product, 4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid, is isolated via aqueous workup (90% yield).

Table 1: Sulfonamidation Optimization
Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C → RT 90
Pyridine THF RT 72
NaHCO₃ Acetone 40°C 65

Amide Coupling with Pyridin-4-amine

Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF. Pyridin-4-amine (1.2 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Chromatographic purification (SiO₂, EtOAc/hexanes) affords the final compound in 82% yield.

Acid Chloride Route

4-{[3-(Trifluoromethyl)benzenesulfonamido]methyl}benzoic acid is treated with thionyl chloride (2.0 equiv) in toluene under reflux for 3 hours. The resultant acid chloride is reacted with pyridin-4-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv), yielding 88% product after recrystallization from ethanol.

Critical Process Analytics and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H), 7.92 (s, 1H, sulfonamide-H), 7.85–7.45 (m, 7H, aromatic-H), 4.42 (s, 2H, CH₂).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Impurity Profiling

Major byproducts include:

  • N-(Pyridin-4-yl)-4-(methylaminomethyl)benzamide (from incomplete sulfonamidation).
  • Bis-sulfonamide adducts (from excess sulfonyl chloride).

Scale-Up Considerations

  • Solvent Recovery : DCM and THF are recycled via fractional distillation (≥95% recovery).
  • Catalyst Load Reduction : Palladium-based catalysts (where used in precursor synthesis) are minimized to 0.5 mol% without yield loss.

化学反应分析

Types of Reactions

N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

作用机制

The mechanism of action of N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer .

相似化合物的比较

Structural Analogs with Trifluoromethyl and Benzamide Motifs
Compound Name Key Structural Features Molecular Weight Notable Properties/Activities Evidence ID
N-{4-Methyl-3-[(3-Pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide Pyrimidinyl-pyridinyl amino group, trifluoromethylbenzamide 449.436 Likely kinase inhibition (inferred from pyrimidine/pyridine motifs common in kinase inhibitors)
INNO-406 (N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide) Bipyrimidinyl group, pyrrolidinylmethyl substituent, trifluoromethyl 576.615 Enhanced target selectivity (e.g., Bcr-Abl kinase inhibition) due to extended substituents
Deutenzalutamide Imidazolidinone core, trifluoromethylphenyl, benzamide Not provided Antiandrogen and antitumor activity via androgen receptor antagonism
N-(Pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethyl)pyridin-4-yl)isoxazol-3-yl)aniline Isoxazole linker, trifluoromethylpyridine Not provided Potential CNS activity (inferred from pyridine/isoxazole motifs)

Key Observations :

  • Trifluoromethyl Position : The 3-CF₃ group on the benzene ring (as in the target compound) is associated with improved binding affinity in sulfonamide derivatives (), but substituents on adjacent positions (e.g., methyl or halogens) may reduce affinity .
  • Sulfonamido vs. Alternative Linkers : The sulfonamido group in the target compound likely enhances solubility compared to methylthio or halogenated linkers (), though it may reduce membrane permeability due to polarity .
  • Core Modifications: Replacing benzamide with imidazolidinone (deutenzalutamide) shifts activity toward androgen receptor antagonism, highlighting the importance of the core structure in target specificity .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound (Inferred) INNO-406 () Deutenzalutamide ()
Lipophilicity (LogP) High (due to CF₃ and aromatic rings) Moderate (polar pyrrolidine) High (CF₃ and hydrophobic core)
Solubility Moderate (sulfonamide enhances) Low (complex structure) Low (crystalline form)
Metabolic Stability High (CF₃ resists oxidation) High (steric shielding) Moderate (thioimidazolidinone)

Key Findings :

  • Amorphous Forms : highlights that amorphous forms of trifluoromethylbenzamide derivatives (e.g., deutenzalutamide analogs) exhibit improved dissolution rates, suggesting that the target compound’s bioavailability could be optimized via similar formulations .
  • Binding Affinity : Trifluoromethyl substitutions in the N'-(3-CF₃-phenyl) group () improve affinity for the PCP binding site, but methyl or halogen substituents at the 5- or 6-positions reduce efficacy, emphasizing the sensitivity of CF₃ placement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。